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Compound of Interest

2-Formyl-4-nitrophenoxyacetic
Compound Name: d
aci

cat. No.: B1331097

An In-depth Technical Guide to 2-Formyl-4-
hitrophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4-nitrophenoxyacetic acid, a substituted phenoxyacetic acid derivative, is a key
intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in
medicinal chemistry. Its unique trifunctional architecture, featuring a carboxylic acid, an
aldehyde, and a nitro group on a phenoxy scaffold, offers a versatile platform for the
construction of complex molecular frameworks. This guide provides a comprehensive overview
of the physical and chemical properties of 2-Formyl-4-nitrophenoxyacetic acid, detailed
methodologies for its synthesis and characterization, and insights into its reactivity and
applications in the development of novel therapeutic agents.

Introduction

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the
core of numerous established drugs. The introduction of formyl and nitro substituents onto this
scaffold, as seen in 2-Formyl-4-nitrophenoxyacetic acid, significantly influences its chemical
reactivity and biological profile. The electron-withdrawing nature of the nitro group and the
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reactive aldehyde functionality make this molecule a valuable precursor for a range of chemical
transformations, particularly in the synthesis of nitro-substituted benzofurans and other
heterocyclic systems. Understanding the fundamental properties of this compound is therefore
crucial for its effective utilization in synthetic and drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Formyl-4-
nitrophenoxyacetic acid is essential for its handling, reaction optimization, and formulation.

General Properties

Property Value Source
2-(2-Formyl-4-

IUPAC Name _ o [1]
nitrophenoxy)acetic acid

CAS Number 6965-69-1 [1]

Molecular Formula CoH7NOs [1]

Molecular Weight 225.15 g/mol [1]

Expected to be a solid, likely
Appearance pale yellow or crystalline,

based on related compounds.

Melting Point 190-192 °C

Computed Properties

Property Value Source
XLogP3 0.8 [1]
Topological Polar Surface Area 109 A2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C:;untg p ° ]
Rotatable Bond Count 3 [1]
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Synthesis and Purification

The synthesis of 2-Formyl-4-nitrophenoxyacetic acid is typically achieved through a
Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthetic Pathway

The primary route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with an appropriate
haloacetic acid ester, followed by hydrolysis of the resulting ester.

(2-hydroxy-5-nitrobenzaldehyde Williamson Ether Synthesis

Ethyl bromoacetate a Ethyl 2-(2-f0rmy|—4-nitrophenoxy)acetate) Ester Hydrolysis

Acid or Base Hydrolysis .
(e.g., HCl or NaOH)

2-Formyl-4-nitrophenoxyacetic acid

Base (e.g., K2COs)
Solvent (e.g., DMF)

Click to download full resolution via product page

Synthetic scheme for 2-Formyl-4-nitrophenoxyacetic acid.

Experimental Protocol: Synthesis

Materials:

2-hydroxy-5-nitrobenzaldehyde

Ethyl bromoacetate

Potassium carbonate (anhydrous)

Dimethylformamide (DMF)

Hydrochloric acid (concentrated)
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e Sodium hydroxide
o Ethyl acetate

e Brine

Procedure:

 Etherification: To a solution of 2-hydroxy-5-nitrobenzaldehyde in DMF, add anhydrous
potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl
bromoacetate dropwise and heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring
the reaction progress by TLC.

o Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-
cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to
obtain the crude ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

» Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol
and water. Stir the mixture at room temperature until the ester is completely hydrolyzed
(monitor by TLC).

 Acidification and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to
a pH of 2-3. The solid product will precipitate out. Filter the precipitate, wash with cold water,
and dry under vacuum to yield 2-Formyl-4-nitrophenoxyacetic acid.

Purification

The crude product can be purified by recrystallization.[2] The choice of solvent is critical for
obtaining high-purity crystals. A common technique involves dissolving the compound in a hot
solvent in which it has high solubility and allowing it to cool slowly, causing the pure compound
to crystallize while impurities remain in the solution.[3] Suitable solvent systems for similar
aromatic carboxylic acids include ethanol, benzene, or mixtures of solvents like
hexane/acetone or hexane/ethyl acetate.[3][4]

Recrystallization Protocol (General):
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» Dissolve the crude 2-Formyl-4-nitrophenoxyacetic acid in a minimal amount of a suitable
hot solvent (e.g., ethanol).

o |f the solution is colored, add a small amount of activated charcoal and heat for a few
minutes.

» Hot filter the solution to remove the charcoal and any insoluble impurities.

» Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize
crystal formation.

o Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry
under vacuum.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 2-
Formyl-4-nitrophenoxyacetic acid.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde,
methylene, and carboxylic acid protons.

o Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet or
as distinct doublets and a doublet of doublets in the range of d 7.0-8.5 ppm. The exact shifts
will be influenced by the positions of the three different substituents.

» Aldehyde Proton: A singlet for the formyl proton (-CHO) is expected at a downfield chemical
shift, typically between & 9.5 and 10.5 ppm.[5]

» Methylene Protons: A singlet for the two methylene protons (-O-CH2-COOH) should appear
in the range of 4 4.5-5.0 ppm.

o Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) will be observed at a
very downfield position, typically above & 10.0 ppm, and its position can be concentration-
dependent. This peak will disappear upon D20 exchange.
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3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments
within the molecule.

o Carbonyl Carbons: The aldehyde carbonyl carbon (C=0) is expected in the range of d 190-
200 ppm, while the carboxylic acid carbonyl carbon should appear between & 160-185 ppm.

[6]

o Aromatic Carbons: The six aromatic carbons will resonate in the region of & 110-160 ppm.
The carbons attached to the nitro group and the ether oxygen will be significantly shifted.

o Methylene Carbon: The methylene carbon (-O-CH2-COOH) is expected to appear in the
range of & 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups
present in the molecule.

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm~1 is
characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[7]

e C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations are typically
observed just above 3000 cm~1, while the aldehyde C-H stretch appears as two weak bands
around 2830 and 2720 cm~1,[8]

e C=0 Stretch (Carbonyls): Two strong, sharp peaks are expected for the carbonyl groups.
The carboxylic acid C=0 stretch will be around 1700-1725 cm~1, and the aldehyde C=0
stretch will be in a similar region, often slightly higher, around 1720-1740 cm~1.[7][9]

e N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group,
typically appearing around 1500-1550 cm~1! (asymmetric stretch) and 1340-1380 cm~1
(symmetric stretch).

e C-O Stretch (Ether and Carboxylic Acid): The C-O stretching vibrations for the ether and
carboxylic acid will be present in the fingerprint region, generally between 1000-1300 cm~1.

[7]
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Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M*) at m/z
225. The fragmentation pattern would be complex due to the multiple functional groups.
Expected fragmentation pathways include:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group (M-17).

Loss of the carboxyl group (-COOH) (M-45).[10]

Loss of the formyl group (-CHO) (M-29).[10]

Cleavage of the ether bond, leading to fragments corresponding to the nitrophenolate and
carboxymethyl moieties.

Loss of the nitro group (-NO2) (M-46).

Chemical Reactivity and Stability

The chemical reactivity of 2-Formyl-4-nitrophenoxyacetic acid is dictated by its three
functional groups.

Reactivity of the Functional Groups

o Carboxylic Acid: This group can undergo typical reactions such as esterification, amide
formation, and reduction to an alcohol. Its acidity allows for salt formation with bases.

o Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can participate in
reactions like oxidation to a carboxylic acid, reduction to a primary alcohol, and formation of
imines, oximes, and hydrazones.[5] It is generally more reactive than a ketone due to less
steric hindrance and greater polarization of the carbonyl group.[11]

» Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the
aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which
is a key transformation in the synthesis of many heterocyclic compounds.

Stability and Storage
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Based on the reactivity of its functional groups, 2-Formyl-4-nitrophenoxyacetic acid should
be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong
bases, and sources of ignition.[12] The aldehyde group can be susceptible to air oxidation over
time. It is advisable to store the compound under an inert atmosphere if long-term stability is
required.

Applications in Drug Development

The trifunctional nature of 2-Formyl-4-nitrophenoxyacetic acid makes it a valuable building
block in the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of substituted benzofurans.[13] The
aldehyde and the adjacent phenoxyacetic acid moiety can undergo intramolecular cyclization
reactions under various conditions. Furthermore, the nitro group can be reduced to an amine,
which can then participate in further cyclization reactions to form a variety of nitrogen-
containing heterocycles. These heterocyclic cores are prevalent in many classes of therapeutic
agents. The synthesis of complex heterocyclic systems is a cornerstone of modern drug
discovery.[14][15]

Other N-Heterocycles
(e.g., Benzoxazines)

Reduction of Nitro Group
L » Bioactive Molecules
(Potential Drug Candidates)
> Intramolecular Cyclization »| Substituted Benzofurans

Amino Intermediate

2-Formyl-4-nitrophenoxyacetic acid

Click to download full resolution via product page

Role of 2-Formyl-4-nitrophenoxyacetic acid in the synthesis of bioactive heterocycles.

Potential Therapeutic Areas

Derivatives of phenoxyacetic acid have been investigated for a wide range of therapeutic
applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The
incorporation of the nitro and formyl groups provides handles for further chemical modification
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to optimize potency, selectivity, and pharmacokinetic properties. The ability to generate diverse
libraries of compounds from this starting material makes it a valuable tool in lead discovery and
optimization campaigns.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Formyl-4-nitrophenoxyacetic acid
is not readily available, the safety precautions can be inferred from the known hazards of its
functional groups and related compounds like nitrophenylacetic acids.

» Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[16]
May be harmful if swallowed or inhaled.[12]

» Personal Protective Equipment (PPE): Wear appropriate protective clothing, including
chemical-resistant gloves, safety goggles, and a lab coat.[12][16] Use in a well-ventilated
area or with a fume hood.

» Fire and Explosion Hazards: The compound is not expected to be highly flammable, but in
case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical
powder, or foam.

o Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion

2-Formyl-4-nitrophenoxyacetic acid is a synthetically versatile molecule with significant
potential as an intermediate in the preparation of complex heterocyclic compounds for drug
discovery. Its well-defined physicochemical properties, coupled with the distinct reactivity of its
three functional groups, provide a robust platform for the generation of novel molecular entities.
This guide has provided a comprehensive overview of its synthesis, characterization, and
chemical properties to aid researchers and scientists in its effective application in their research
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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